molecular formula C14H22N2 B2841460 1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine CAS No. 923233-40-3

1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine

Cat. No.: B2841460
CAS No.: 923233-40-3
M. Wt: 218.344
InChI Key: KIZSJLCCKVRTQU-UHFFFAOYSA-N
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Description

“1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine” is a chemical compound with the molecular formula C12H19N3 . It is also known as [4-(4-methylpiperazin-1-yl)phenyl]methanamine . It is used as a reagent in the synthesis of novel indole-carboxamides which are inhibitors of neurotropic alphavirus .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H19N3 . The molecular weight of the compound is 205.3 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 205.3 g/mol . The boiling point is between 122 - 124°C at 0.05mm .

Scientific Research Applications

Biased Agonists for Antidepressant Activity

Novel derivatives of 1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors, focusing on ERK1/2 phosphorylation-preferring aryloxyethyl derivatives. These compounds exhibit high 5-HT1A receptor affinity and selectivity against a range of neurotransmitter receptors, demonstrating potent and efficacious antidepressant-like activity in preclinical models. The lead compound, identified as NLX-204, showed promising pharmacokinetic profiles and robust stimulation of ERK1/2 phosphorylation in the rat cortex, eliminating immobility in the rat Porsolt test, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Synthesis and Characterization

The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, while not the exact chemical queried but closely related, was successfully synthesized and characterized using a variety of spectroscopic techniques. This synthesis illustrates the potential for creating derivatives of the base chemical structure for various research applications (Shimoga, Shin, & Kim, 2018).

Transfer Hydrogenation Catalysts

Derivatives similar to this compound have been utilized in developing new catalysts for transfer hydrogenation reactions. A study synthesized (4-Phenylquinazolin-2-yl)methanamine and used it with ruthenium complexes to achieve excellent conversions and high turnover frequency values in the transfer hydrogenation of acetophenone derivatives, showcasing the compound's utility in catalytic chemistry (Karabuğa et al., 2015).

Cellular Imaging and Photocytotoxicity

Iron(III) complexes incorporating derivatives of this compound have been developed for cellular imaging and photocytotoxicity under red light. These complexes demonstrated unprecedented photocytotoxicity in various cell lines through apoptosis induced by reactive oxygen species generation, highlighting their potential in medical imaging and photodynamic therapy (Basu et al., 2014).

Antimicrobial Agents

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited a variable degree of antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Visagaperumal et al., 2010).

Safety and Hazards

The compound has several hazard codes including H302, H312, H314, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

[4-[(4-methylpiperidin-1-yl)methyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-6-8-16(9-7-12)11-14-4-2-13(10-15)3-5-14/h2-5,12H,6-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZSJLCCKVRTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923233-40-3
Record name {4-[(4-methylpiperidin-1-yl)methyl]phenyl}methanamine
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